5-(benzyloxy)-N-(4-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide
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Overview
Description
5-(benzyloxy)-N-(4-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique benzofuran structure, which is a fused ring system containing both benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(4-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl bromide and a suitable base.
Attachment of Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction using 4-chlorophenylamine.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-(4-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(benzyloxy)-N-(4-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(4-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-(benzyloxy)phenoxy)-5-(4-chlorophenyl)thieno(2,3-d)pyrimidine: Another compound with a benzyloxy and chlorophenyl group, but with a different core structure.
Phenyl boronic acid (PBA) containing BODIPY dyes: Compounds with similar functional groups but used primarily for bioanalytical applications.
Uniqueness
5-(benzyloxy)-N-(4-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific benzofuran core structure combined with the benzyloxy and chlorophenyl groups
Properties
Molecular Formula |
C23H18ClNO3 |
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Molecular Weight |
391.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C23H18ClNO3/c1-15-22(23(26)25-18-9-7-17(24)8-10-18)20-13-19(11-12-21(20)28-15)27-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,26) |
InChI Key |
IVTDCYPQQIHOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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